Isopropylphenyl phosphate
Description
Contextualization within Organophosphate Esters (OPEs)
Isopropylphenyl phosphate (B84403) belongs to the family of organophosphate esters (OPEs), which are organic compounds containing a phosphate group bonded to organic substituents. atamanchemicals.comacs.org OPEs are utilized extensively as flame retardants and plasticizers in a vast array of consumer and industrial products. atamanchemicals.comacs.orgresearchgate.net They are often used as replacements for polybrominated diphenyl ethers (PBDEs), another class of flame retardants that have been phased out due to environmental and health concerns. nih.gov
The defining characteristic of isopropylphenyl phosphate is the presence of one or more isopropyl groups attached to the phenyl rings of a triphenyl phosphate backbone. atamanchemicals.com This isopropylation can occur at various positions (ortho, meta, or para) on the phenyl rings, resulting in a multitude of possible isomers. industrialchemicals.gov.au Consequently, commercial this compound is not a single, pure substance but rather a complex mixture of these isomers, and may also contain triphenyl phosphate. atamanchemicals.comindustrialchemicals.gov.auwa.gov This isomeric complexity is a crucial factor in its analysis and toxicological assessment. researchgate.netuzh.ch
Historical Trajectories of Academic Inquiry
The investigation into this compound and related OPEs has evolved over several decades. Early research focused on their synthesis and application as functional additives in materials like plastics and hydraulic fluids. nih.govgoogle.com A key method for its preparation involves the alkylation of phenol (B47542) with propylene (B89431), followed by phosphorylation. google.com
As the use of OPEs became more prevalent, scientific inquiry expanded to include their environmental fate and potential for human exposure. researchgate.netnih.gov Studies began to detect this compound and its metabolites, such as isopropylphenyl phenyl phosphate (ip-PPP), in various environmental matrices and human samples. wa.gov This led to the development of analytical methods, such as gas chromatography with mass spectrometry (GC-MS), to accurately quantify these compounds in different media. researchgate.netanalytice.com
Current Research Frontiers and Unaddressed Questions
Contemporary research on this compound is multifaceted, addressing its environmental behavior, and the development of more sophisticated analytical techniques. A significant area of focus is understanding the environmental persistence and bioaccumulation potential of its various isomers. wa.gov
A major challenge in the field is the comprehensive characterization of the complex isomeric mixtures found in commercial products and environmental samples. researchgate.net While analytical methods can identify and quantify several individual isomers, a complete quantification of all components remains an ongoing endeavor. researchgate.net Further research is also needed to fully understand the transformation and degradation pathways of this compound in the environment.
Interactive Data Table: Physicochemical Properties of this compound Isomers
| Property | Value | Source |
| Molecular Formula | C27H33O4P | chemdad.com |
| Molecular Weight | 452.52 g/mol | chemdad.com |
| Boiling Point | 400°C at 101,325 Pa | chemdad.com |
| Density | 1.168 g/cm³ at 20°C | chemdad.com |
| Vapor Pressure | 0 Pa at 25°C | chemdad.com |
| Water Solubility | 330 µg/L at 20°C | chemdad.com |
| LogP | 4.92 at 25°C | chemdad.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26967-76-0, 2502-15-0 | |
| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(p-isopropylphenyl)phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(4-isopropylphenyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Isomerism in Scholarly Context
Definition and Key Structural Variants
At its core, an isopropylphenyl phosphate (B84403) consists of a central phosphate group bonded to three aryl groups, where at least one of these is an isopropyl-substituted phenyl ring. The degree of isopropylation can vary, leading to a wide array of distinct chemical structures. industrialchemicals.gov.aunih.gov
Isopropylphenyl Diphenyl Phosphate (IPPDPP)
Isopropylphenyl diphenyl phosphate (IPPDPP) is a specific variant where one of the three phenyl rings is substituted with a single isopropyl group. nih.govchemspider.com The general structure consists of a central phosphate core bonded to two unsubstituted phenyl rings and one isopropylphenyl ring. The molecular formula for IPPDPP is C₂₁H₂₁O₄P. nih.govnih.gov
Isopropylated Triphenyl Phosphate (IPTPP) Mixtures
More commonly, isopropylphenyl phosphates are encountered as "isopropylated triphenyl phosphate" (IPTPP) mixtures. industrialchemicals.gov.auatamanchemicals.comhealthvermont.gov These are complex blends that can contain a wide variety of isomers, with some estimates suggesting as many as 50 different components. regulations.govuzh.ch These mixtures are the result of the chemical synthesis process, which involves reacting phosphorus oxychloride with a mixture of phenol (B47542) and isopropylated phenols. atamanchemicals.comservice.gov.uk
The composition of these commercial mixtures can vary significantly but often includes:
Triphenyl phosphate (TPHP)
Mono-isopropylphenyl diphenyl phosphates (m-IPPDPP)
Di-isopropylphenyl phenyl phosphates (di-IPPDPP)
Tri-isopropylphenyl phosphates (ti-IPPDPP)
For instance, one commercial flame retardant mixture, Firemaster® 550, was found to contain several ITP isomers, with 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) being among the most prevalent. nih.govresearchgate.net Another ITP commercial mixture showed a similar composition, though with different relative abundances of the individual isomers. fera.co.uk
Table 1: Composition of Selected Commercial Isopropylated Triphenyl Phosphate (IPTPP) Mixtures
| Compound | Firemaster® 550 (% w/w) | ITP Commercial Mixture (% w/w) |
| Triphenyl phosphate (TPHP) | 19.8 | 44.6 |
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | 11.8 | 26.9 |
| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | 2.3 | 4.9 |
| 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | 11.0 | 7.2 |
| bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | 5.1 | 11.1 |
| bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) | 0.3 | 1.1 |
Data sourced from Phillips, A. L., et al. (2017) fera.co.uk
Positional Isomerism (ortho, meta, para) and Stereochemical Considerations
The structural diversity of isopropylphenyl phosphates is further amplified by positional isomerism. The isopropyl group(s) can be attached to the phenyl ring at the ortho (2-), meta (3-), or para (4-) positions relative to the phosphate ester linkage. industrialchemicals.gov.aunih.gov This leads to the existence of distinct positional isomers for each degree of isopropylation. For example, mono-isopropylphenyl diphenyl phosphate can exist as 2-IPPDPP, 3-IPPDPP, and 4-IPPDPP. nih.gov
While the isopropyl group itself is achiral, the potential for stereoisomerism in more complex organophosphate esters exists, although it is not a primary consideration for the common isopropylphenyl phosphate isomers. The main focus remains on the resolution and identification of the positional isomers due to their differing physical, chemical, and toxicological properties. ncats.io For instance, the ortho-substituted isomers can exhibit different biological activities compared to their meta and para counterparts. industrialchemicals.gov.auuzh.ch
Chromatographic Resolution and Identification of Isomeric Forms
The separation and identification of the various isomers within a complex IPTPP mixture present a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for this purpose. publisso.deshimadzu.com
The chromatographic separation of these isomers is based on their differing volatilities and interactions with the stationary phase of the GC column. Generally, the elution order of positional isomers on non-polar columns is influenced by their boiling points and steric hindrance. For example, a peak eluting between 2-IPPDPP and 4-IPPDPP with a mass-to-charge ratio (m/z) of 368 has been tentatively identified as 3-isopropylphenyl diphenyl phosphate (3IPPDPP), for which a commercial standard was not available. fera.co.uk
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has also proven valuable for the identification and structural elucidation of these and other organophosphate ester isomers, including their metabolites. nih.govnih.gov Solid-phase extraction (SPE) is often employed for sample cleanup and pre-concentration prior to chromatographic analysis. fera.co.uk
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Selected this compound Isomers
| Compound | Retention Time (min) | Quantitation Ion (m/z) |
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Varies by method | 368 |
| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | Varies by method | 368 |
| bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) | Varies by method | 410 |
| bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) | Varies by method | 410 |
| 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | Varies by method | 410 |
Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate used in the analysis. The m/z values represent the molecular ion for the respective compounds. nih.govfera.co.uk
The development of robust analytical methods capable of resolving and quantifying individual isomers is crucial for understanding the environmental fate and potential biological effects of these complex commercial mixtures.
Chemical Synthesis Pathways and Industrial Production Processes
Laboratory Synthesis Methodologies
In a laboratory setting, isopropylphenyl phosphates are typically synthesized through esterification reactions, which can be tailored to produce specific isomers or mixtures for research and development purposes.
The fundamental reaction for synthesizing isopropylphenyl phosphates is the esterification involving phosphorus oxychloride (POCl₃) and the corresponding phenols (phenol and isopropylphenol). atamanchemicals.com The reaction mechanism proceeds via nucleophilic substitution, where the oxygen atom of the phenol's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion and the formation of a P-O-Ar bond. This process is repeated until all chlorine atoms are substituted.
Two primary laboratory approaches are common:
Sequential Esterification: This method involves a stepwise reaction. For instance, to synthesize a specific isomer like bis(2-isopropylphenyl) phenyl phosphate (B84403), 2-isopropylphenol (B134262) is first reacted with phosphorus oxychloride to form an intermediate dichlorophosphate. This intermediate is then reacted with phenol (B47542) to yield the final product. This controlled, stepwise addition allows for the synthesis of specific, unsymmetrical phosphate esters.
Concurrent Esterification: In this approach, a mixture of phenol and isopropylphenol is reacted directly with phosphorus oxychloride. atamanchemicals.comnih.gov The composition of the final product mixture depends on the initial molar ratio of the phenolic reactants and the reaction conditions. This method is often used to produce the commercial mixtures of isopropylated triphenyl phosphates.
Another laboratory route is transesterification . This involves reacting a parent phosphate ester, such as triphenyl phosphate (TPP), with an alkylated phenol like 2-isopropylphenol in the presence of a base catalyst. google.com The reaction results in a mixture of phosphate esters, including diphenyl 2-isopropylphenyl phosphate and phenyl di(2-isopropylphenyl) phosphate. google.com
The kinetic mechanism for base-catalyzed phosphorylation can be complex. For example, in related systems, a reversible first step involves the nucleophilic attack of a generated alkoxide/phenoxide anion on the phosphate ester, forming a phosphorane intermediate. The subsequent dissociation of the leaving group from this intermediate is the rate-determining step, yielding the desired product. researchgate.net
Catalysts are frequently employed to accelerate the rate of esterification and improve reaction efficiency.
Acid Catalysts: In the alkylation of phenol with propylene (B89431) to produce the isopropylphenol feedstock, Brønsted acids like p-toluene sulfonic acid are effective. google.com For the subsequent phosphorylation, Lewis acid catalysts may be used. Some industrial protocols employ catalysts like magnesium chloride (MgCl₂) or a combined calcium-magnesium catalyst. google.com Magnesium chloride can also act to neutralize the hydrogen chloride (HCl) by-product, shifting the reaction equilibrium towards product formation.
Zeolites: Porous materials such as HZSM-5 molecular sieves can serve as catalysts, enhancing reaction efficiency by providing a large surface area for reactant adsorption.
Base Catalysts: For transesterification reactions, bases like potassium carbonate or potassium fluoride (B91410) are used in catalytic quantities. google.com
Chiral Nucleophilic Catalysts: For advanced asymmetric synthesis aimed at producing specific stereoisomers (P-stereogenic centers), chiral catalysts like benzotetramisole (BTM) are investigated. These catalysts can be used in dynamic kinetic asymmetric transformations (DKAT) of racemic H-phosphinates to produce chiral phosphonate (B1237965) products with enantiomeric excess. udayton.edumdpi.com
The table below summarizes some catalytic systems used in syntheses related to isopropylphenyl phosphate.
| Catalyst Type | Example(s) | Reaction | Purpose |
| Brønsted Acid | p-Toluene Sulfonic Acid | Phenol Alkylation | Catalyzes the addition of propylene to the phenol ring. google.com |
| Lewis Acid / Metal Salt | Magnesium Chloride (MgCl₂) | Phosphorylation | Accelerates esterification and neutralizes HCl by-product. |
| Zeolite | HZSM-5 Molecular Sieve | Phosphorylation | Enhances reaction efficiency via a porous structure. |
| Base Catalyst | Potassium Carbonate (K₂CO₃) | Transesterification | Catalyzes the exchange of phenolic groups on the phosphate ester. google.com |
| Chiral Nucleophilic | Benzotetramisole (BTM) | Asymmetric Synthesis | Induces stereoselectivity in the formation of chiral phosphorus centers. udayton.edu |
Industrial Scale Manufacturing Routes
The industrial production of this compound is a well-established process designed for large-scale manufacturing. The most common route involves two main stages: the alkylation of phenol followed by phosphorylation. google.comnih.gov
Phenol Alkylation: Phenol is first alkylated with propylene gas in the presence of an acid catalyst, typically p-toluene sulfonic acid. google.com This reaction yields a mixture of isopropylphenols, including mono-, di-, and tri-substituted products. google.com
Phosphorylation: The resulting alkylated phenol mixture is then reacted with a phosphorylating agent, almost always phosphorus oxychloride (POCl₃). atamanchemicals.comnih.gov This step is typically carried out without a dedicated phosphorylation catalyst, relying on heat to drive the reaction to completion. google.com The hydrogen chloride gas generated during the reaction is removed and often absorbed in water to be repurposed as industrial hydrochloric acid. nih.govgoogle.com
Achieving high yield and purity is a primary goal in industrial chemical manufacturing, driven by both economic and quality considerations. azom.com Several parameters are optimized in the production of this compound.
Reactant Stoichiometry: The ratio of reactants is critical. In the alkylation step, the "C₃/φ ratio" (moles of propylene reacted per total moles of phenol) is carefully controlled. Keeping this ratio below 0.25 minimizes the formation of undesirable polyisopropylphenols. google.com In the phosphorylation step, a stoichiometric excess of the alkylated phenol feedstock (e.g., at least 5% by weight) may be used to ensure the complete consumption of the more volatile and corrosive POCl₃. google.com
Temperature and Pressure Control: Each stage has an optimal temperature range. Phenol alkylation is typically conducted between 80–120°C. Phosphorylation temperatures are significantly higher, often reaching up to 255°C over several hours to ensure the reaction goes to completion. google.com The reaction is often performed under reduced pressure (-0.015 to -0.02 MPa) to facilitate the removal of the HCl by-product, which helps drive the reaction forward. google.com
Purification: Post-reaction purification is essential for achieving the required purity. Unreacted phenols and other low-boiling impurities are removed via distillation under reduced pressure. An alkaline wash, for instance with a sodium carbonate solution, is used to neutralize residual acidity and remove acidic by-products. Rigorous distillation can also separate the desired product from unwanted polyisopropylphenyl phosphates. google.com
The table below outlines key optimization parameters from patented industrial processes.
| Parameter | Optimized Value/Condition | Purpose | Reference |
| Alkylation C₃/φ Ratio | < 0.25 | Minimize polyisopropylphenol formation. | google.com |
| Alkylation Temperature | 80–120°C | Control alkylation reaction rate. | |
| Phosphorylation Temperature | 135–255°C | Ensure complete esterification. | google.com |
| Reaction Pressure | Reduced Pressure (~ -0.097 MPa) | Continuous removal of HCl by-product. | google.com |
| Reaction Time | 8–12 hours | Achieve high conversion (>95%). | |
| Post-Reaction Purification | Distillation & Alkaline Wash | Remove unreacted materials and acidic impurities. |
Several by-products can form during the synthesis, potentially affecting the final product's properties and purity.
Polyisopropylphenols and their Phosphates: The primary by-products originate from the initial alkylation step. If the C₃/φ ratio is too high, significant amounts of di- and tri-isopropylphenols are formed. google.com A particularly problematic isomer is 2,6-diisopropylphenol, as its steric hindrance makes it difficult to phosphorylate and its presence can lead to unwanted color formation in the final product. google.com
Minimization Strategy: The key strategy is strict control of the C₃/φ ratio during alkylation to less than 0.25. google.com Subsequently, the alkylation product is fractionally distilled to remove unreacted phenol and concentrate the desired monoisopropylphenol content before phosphorylation. google.com
Triphenyl Phosphate (TPP): This by-product forms from the phosphorylation of any residual unreacted phenol in the feedstock.
Minimization Strategy: Efficient distillation of the alkylate to remove unreacted phenol is the primary method to reduce TPP formation to less than 0.1%.
Oligomeric Phosphates: Under certain conditions, polymerization can occur, leading to higher molecular weight oligomeric phosphates.
Minimization Strategy: Optimizing reaction times and stoichiometry helps to minimize these side reactions.
Modern chemical manufacturing increasingly incorporates the principles of green chemistry to reduce environmental impact and improve efficiency. acs.orginstituteofsustainabilitystudies.com
Waste Prevention: The primary waste product is hydrogen chloride gas. Industrial processes are designed to capture this gas and convert it into a saleable product, industrial hydrochloric acid, thereby preventing its release and creating value from a by-product. nih.govgoogle.com This aligns with the first principle of green chemistry. instituteofsustainabilitystudies.com
Atom Economy: The atom economy of a reaction measures how many atoms from the reactants are incorporated into the final product. acs.org The direct esterification of phenols with POCl₃ has a reasonably good atom economy, but the formation of three moles of HCl per mole of product represents significant waste if not captured and utilized. Alternative routes like transesterification can offer different atom economy profiles. For example, a transesterification that produces a volatile, easily removed by-product like acetone (B3395972) has a high atom economy. researchgate.net
Safer Solvents and Auxiliaries: The industrial process often avoids the use of additional solvents, using liquid phenol or the alkylate mixture itself as the reaction medium. google.com This minimizes waste associated with solvent use and purification, adhering to the fifth principle of green chemistry. instituteofsustainabilitystudies.com
Reduce Derivatives: The industrial route proceeds directly from the alkylated phenol mixture to the final product without using protecting groups or other temporary modifications, which would add steps and generate more waste. acs.org This is an efficient approach that aligns with the eighth principle of green chemistry. instituteofsustainabilitystudies.com
Advanced Analytical Methodologies for Environmental and Biological Matrices
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for the analysis of Isopropylphenyl phosphates, enabling their separation from complex sample components and from each other. To achieve sensitive and selective detection, chromatography is often paired with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for analyzing Isopropylphenyl phosphates and other organophosphate esters. nih.govresearchgate.netnih.gov This technique is particularly suitable for these compounds due to their polarity and thermal instability, which can pose challenges for gas chromatography. nih.gov
Researchers have successfully developed and validated LC-MS/MS methods for the quantification of IPPs in various matrices, including indoor dust. nih.gov One such method allowed for the analysis of 17 different aryl organophosphate esters, including several Isopropylphenyl phosphate (B84403) compounds like 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP), for the first time using LC-MS/MS. nih.gov Through systematic optimization of MS/MS parameters and chromatographic conditions, these target compounds were effectively separated in a single analytical run of 13 minutes, with quantification limits ranging from 0.09 to 3.2 ng g-1. nih.gov
| Parameter | Condition |
|---|---|
| Chromatography | |
| Instrument | LC-ESI-QTOF |
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Gradient | 0 min 98% A, 1 min 98% A, 2 min 80% A, 16.5 min 2% A, 22 min 2% A, 22.1 min 98% A, 27 min 98% A |
| Flow Rate | 0.3 mL/min |
| Retention Time | 18.874 min |
| Mass Spectrometry | |
| Instrument Type | LC-ESI-QTOF |
| Ionization Mode | Positive |
| Ionization | ESI |
| Fragmentation Mode | CID |
| Collision Energy | 50 V |
| Precursor m/z | 453.2189 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a frequently utilized technique for identifying Isopropylphenyl phosphates. researchgate.netresearchgate.netpublisso.de This method offers high separation efficiency and is often chosen for its durability and cost-effectiveness in comparison to LC-MS/MS. nih.gov However, the analysis of certain organophosphate esters with GC can be difficult due to their tendency to degrade at high temperatures in the injector or column. dtic.mildtic.mil
To address these issues, analytical methods may incorporate techniques such as cool on-column injection or programmed temperature vaporization (PTV) inlets to minimize thermal stress on the analytes. The selection of the analytical column is also crucial, with low-bleed, mid-polarity columns often yielding the best results. A method for determining Isopropylphenyl phosphates in workplace air utilizes GC-MS for separation and detection. researchgate.netpublisso.de The quantitative analysis is performed using a calibration function that plots the ratio of the peak areas of the IPPhPs to that of a D15-triphenyl phosphate internal standard against the corresponding IPPhP concentrations. researchgate.netpublisso.de
Ultra-High-Performance Liquid Chromatography (UPLC)
Ultra-high-performance liquid chromatography (UPLC) is a significant advancement in liquid chromatography, employing columns with smaller particle sizes (typically under 2.5 μm) to achieve greater separation efficiency, quicker analysis times, and lower solvent usage compared to conventional HPLC. researchgate.netaustinpublishinggroup.comresearchgate.net
When combined with mass spectrometry (UPLC-MS/MS), this technique offers a highly sensitive and high-throughput method for analyzing Isopropylphenyl phosphates. researchgate.net The improved resolution of UPLC is particularly beneficial for separating the various isomers of IPP, which can be a challenge with standard LC systems. wisdomlib.orgslideshare.net This technology has found broad applications in diverse fields such as pharmaceuticals, environmental science, and food safety. researchgate.netwisdomlib.org
Sample Preparation and Extraction Protocols
The effectiveness of Isopropylphenyl phosphate analysis in complex samples is heavily reliant on the methods used for sample preparation and extraction. researchgate.netnih.gov These procedures are vital for isolating the target compounds from interfering substances and concentrating them to detectable levels.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction (PSE), is an automated technique that employs elevated temperatures and pressures to extract analytes from solid and semi-solid samples. wikipedia.orgthermofisher.comnih.gov This method provides several benefits over traditional extraction techniques like Soxhlet extraction, including reduced solvent consumption, faster extraction times, and enhanced extraction efficiency. researchgate.netwikipedia.orgthermofisher.com
ASE has been effectively used for the extraction of Isopropylphenyl phosphates from various environmental matrices, such as sediment, soil, and dust. thermofisher.comresearchgate.net The selection of the solvent is a critical factor, and a combination of polar and non-polar solvents is often used to ensure the efficient extraction of the target compounds. The use of high temperature and pressure enhances the solvent's ability to penetrate the sample matrix, resulting in a more thorough extraction. wikipedia.orgthermofisher.com
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a prevalent technique for the purification and pre-concentration of analytes from liquid samples. nih.govnih.gov It is also frequently employed as a cleanup step following the initial extraction from solid samples. researchgate.netpublisso.de In SPE, the sample is passed through a cartridge containing a solid adsorbent. The target analytes are retained on this adsorbent, while interfering substances are washed away. The analytes are subsequently eluted from the cartridge using a small volume of a stronger solvent. youtube.com
A variety of SPE sorbents are available, and the choice is contingent on the properties of the analytes and the sample matrix. nih.gov For this compound analysis, an optional purification step using solid-phase extraction can be employed for heavily contaminated extracts. researchgate.netpublisso.de For instance, in the analysis of workplace air samples, after extraction with ethyl acetate, the organic phase can be further purified using SPE before being analyzed by GC-MS. researchgate.netpublisso.de
Isomer-Specific Quantification and Characterization
This compound is not a single chemical entity but rather a complex mixture of various isomers. uzh.chpublisso.de These isomers differ in the number and position (ortho, meta, para) of the isopropyl groups on the phenyl rings. industrialchemicals.gov.au The specific isomeric composition can vary significantly between different commercial products. uzh.ch This isomeric complexity presents a significant analytical challenge, as the toxicity and environmental fate of individual isomers can differ. industrialchemicals.gov.au Therefore, isomer-specific quantification is crucial for a comprehensive risk assessment.
Advanced chromatographic techniques are essential for the separation and quantification of individual this compound isomers. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used and powerful tool for this purpose. publisso.denih.gov The high resolving power of modern capillary GC columns allows for the separation of many closely related isomers. The mass spectrometer provides both qualitative and quantitative information, enabling the identification and measurement of each isomer. publisso.de
For the accurate quantification of individual isomers, the availability of authentic analytical standards is critical. nih.gov Researchers have utilized a range of commercially available standards for isomers such as 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) to quantify their presence in commercial flame retardant mixtures and environmental samples like house dust. nih.gov
A study characterizing individual isopropylated triarylphosphate (ITP) isomers in commercial mixtures and house dust (SRM 2585) found that 2IPPDPP, 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and B2IPPPP were the most prevalent ITP isomers in the FM 550 flame retardant mixture. nih.gov In the house dust standard reference material, 2IPPDPP and 4IPPDPP were among the most abundant isomers, with concentrations exceeding 200 ng/g. nih.gov
The table below presents the concentrations of selected this compound isomers found in the house dust standard reference material SRM 2585, as reported in a study by Ballesteros-Gomez et al. (2014). This data underscores the importance of isomer-specific analysis in understanding human exposure to these compounds.
| Isomer | Concentration in SRM 2585 (ng/g) |
|---|---|
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | >200 |
| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | >200 |
| Tris(3-isopropylphenyl) phosphate (T3IPPP) | Not Detected (MDL: 0.67 ng/g) |
| Tris(4-isopropylphenyl) phosphate (T4IPPP) | Not Detected (MDL: 1.07 ng/g) |
Metabolite Identification and Profiling in Environmental and Ecotoxicological Studies
Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are instrumental in identifying and characterizing unknown metabolites. researchgate.net LC-HRMS provides accurate mass measurements, which can be used to determine the elemental composition of a molecule, and fragmentation patterns that help elucidate its structure. researchgate.net
Studies on the metabolism of isopropylphenyl phosphates have identified several transformation pathways. One key pathway is hydroxylation, leading to the formation of monohydroxylated metabolites of the parent esters. nih.gov Another significant metabolic route involves the formation of cyclic metabolites. For instance, in a study with rabbits, cyclic saligenin phosphate-like metabolites were identified, such as 2-phenyl-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide and 2-(o-isopropylphenyl)-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide. nih.gov
In human exposure studies, the analysis of urinary metabolites is a common approach to assess internal dose. For example, isopropyl-phenyl phenyl phosphate (ip-PPP) has been identified as a metabolite in urine. researchgate.net A study investigating prenatal exposure to organophosphate esters found that the intraclass correlation coefficient (ICC) for ip-PPP was 0.09, indicating high intra-individual variability in its excretion. researchgate.net
The table below summarizes some of the identified metabolites of isopropylphenyl phosphates from various studies.
| Parent Compound | Metabolite | Study Matrix | Reference |
|---|---|---|---|
| o-isopropylated triphenyl phosphates | 2-phenyl-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide | Rabbit bile | nih.gov |
| o-isopropylated triphenyl phosphates | 2-(o-isopropylphenyl)-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide | Rabbit bile | nih.gov |
| Isopropylated triphenyl phosphate | Monohydroxylated metabolites | Rabbit bile | nih.gov |
| Isopropylated phenyl phosphate (IPP) | isopropyl-phenyl phenyl phosphate (ip-PPP) | Human urine | researchgate.net |
The identification of these metabolites is essential for developing robust biomarkers of exposure and for understanding the mechanisms of toxicity of isopropylphenyl phosphates.
Quality Assurance, Quality Control, and Method Validation in Chemical Analysis
Robust quality assurance (QA) and quality control (QC) procedures are fundamental to ensuring the reliability, accuracy, and reproducibility of analytical data for isopropylphenyl phosphates. ucf.edummis.ca Method validation is an integral part of this process, demonstrating that an analytical method is suitable for its intended purpose. greenpolicyplatform.org
Key elements of a comprehensive QA/QC program for this compound analysis include:
Use of Certified Reference Materials (CRMs) and Standard Reference Materials (SRMs): When available, CRMs and SRMs, such as SRM 2585 for house dust, are used to assess the accuracy of the analytical method. nih.gov
Method Blanks: Laboratory blanks are analyzed with each batch of samples to monitor for potential contamination from reagents, glassware, or the laboratory environment. nih.gov All reported sample concentrations should be corrected for any detected blank levels. nih.gov
Spiked Samples and Matrix Spikes: A known amount of the analyte is added to a sample (matrix spike) or a blank matrix to evaluate the method's recovery and assess potential matrix effects. ucf.edu
Duplicate and Replicate Analyses: Analyzing duplicate or replicate samples provides a measure of the method's precision. ucf.edu
Internal and Surrogate Standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response. publisso.de Deuterated analogs of the target analytes are often used as surrogate standards. nih.gov
Calibration Curves: Multi-point calibration curves are constructed using a series of standards of known concentrations to establish the relationship between the instrument response and the analyte concentration. nih.gov The linearity of the calibration curve, typically assessed by the coefficient of determination (r²), should be within acceptable limits (e.g., >0.99). nih.gov
Method Detection Limits (MDLs) and Limits of Quantification (LOQs): The MDL is the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov The LOQ is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy. publisso.de
By implementing and documenting these QA/QC measures, analytical laboratories can ensure that the data generated for isopropylphenyl phosphates in environmental and biological matrices are of high quality and defensible.
Environmental Occurrence and Global Distribution
Prevalence in Atmospheric Compartments
Isopropylphenyl phosphate (B84403) is detected in the atmosphere, particularly in indoor and occupational settings where products containing it are used or manufactured. Due to its low vapor pressure, it is expected to exist predominantly in the particulate phase in the atmosphere. nih.gov
Monitoring in workplace air has established methods for its detection. In Germany, a validated method for determining isopropylphenyl phosphate in workplace air has a limit of quantification of 0.050 mg/m³. publisso.deresearchgate.net A maximum allowable concentration (MAK) value of 1 mg/m³ for the inhalable fraction of isopropylated triphenyl phosphate (IPTPP) has been set in Germany. industrialchemicals.gov.au
Studies near industrial sites in the United States have quantified atmospheric concentrations. Air near an aryl phosphate production facility showed isopropylphenyl diphenyl phosphate concentrations up to 0.05 ng/m³. service.gov.uk A formulation site had levels up to 0.0001 ng/m³, and a steel works, where it is used in hydraulic fluids, had concentrations ranging from 0.005 to 0.040 ng/m³. service.gov.uk In indoor environments, such as offices, total organophosphate flame retardants (of which this compound is a member) have been found in suspended particulate matter at concentrations ranging from 5.00 to 147.77 ng/m³. nih.gov
Table 1: Atmospheric Concentrations of this compound and Related Compounds
| Location/Setting | Compound | Concentration | Source |
|---|---|---|---|
| Workplace Air (Germany) | This compound (IPTPP) | Limit of Quantification: 0.050 mg/m³ | publisso.deresearchgate.net |
| Near Aryl Phosphate Production Site (USA) | Isopropylphenyl Diphenyl Phosphate | Up to 0.05 ng/m³ | service.gov.uk |
| Near Formulation Site (USA) | Isopropylphenyl Diphenyl Phosphate | Up to 0.0001 ng/m³ | service.gov.uk |
| Near Steel Works (USA) | Isopropylphenyl Diphenyl Phosphate | 0.005 - 0.040 ng/m³ | service.gov.uk |
| Office Air Particulate Matter | Total Organophosphate Flame Retardants | 5.00 - 147.77 ng/m³ | nih.gov |
Distribution in Aquatic Systems
This compound and its related compounds are frequently detected in various aquatic environments, stemming from industrial discharge, wastewater effluent, and leaching from consumer products. nih.gov
Freshwaters (Rivers, Lakes, Groundwater)
The presence of these compounds in freshwater bodies is well-documented, though concentrations can vary significantly based on proximity to industrial sources. In the early 1980s, triphenyl phosphate (TPP), a common component of commercial IPTPP mixtures, was detected in a US river downstream from a manufacturing plant at concentrations of 0.3–1.2 µg/L. service.gov.uk A more recent survey found isopropylphenyl diphenyl phosphate at 0.7 µg/L in a single sample from an industrialized river area. service.gov.uk Studies have also confirmed the presence of IPTPP in U.S. surface waters. healthvermont.gov
Groundwater contamination is also a concern. A UK risk assessment predicted that local groundwater concentrations under agricultural soil could reach up to 1.73 x 10⁻⁴ µg/L for isopropylphenyl diphenyl phosphate and 8.56 x 10⁻⁵ µg/L for tris(isopropylphenyl) phosphate in scenarios involving industrial compounding and conversion. service.gov.uk
Marine Environments (Estuaries, Oceans)
While environmental risk assessments have identified potential risks for marine ecosystems, specific concentration data for this compound in marine waters are limited. service.gov.uk Studies on the related compound TPP indicated it was not detected in seawater samples even when present in the influent of a nearby wastewater treatment plant, suggesting dilution or degradation may reduce its concentration in the marine environment. The detection limit for TPP in seawater in that study was 0.05 ng/L. service.gov.uk
Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are a significant pathway for the entry of this compound into aquatic environments. The efficiency of its removal during treatment can be variable. A UK report on a production facility estimated that the removal of 2-isopropylphenyl diphenyl phosphate from wastewater was 99% (from 0.63 mg/L in the influent to 0.009 mg/L in the effluent) and 94% for di-(isopropylphenyl) phenyl phosphate (from 0.90 mg/L to 0.053 mg/L). service.gov.uk However, the authors of that report urged caution with these figures due to potential analytical inaccuracies. service.gov.uk A German study on a related compound, tris(chloro-isopropyl)phosphate (TCPP), found mean concentrations of 520 ng/L in the WWTP influent and 380 ng/L in the effluent, indicating incomplete removal. nih.gov
Table 2: Concentrations of this compound and Related Compounds in Aquatic Systems
| Environment | Compound | Concentration | Location/Study Details | Source |
|---|---|---|---|---|
| River Water | Triphenyl Phosphate (TPP) | 0.3 - 1.2 µg/L | Downstream from US manufacturing plant (early 1980s) | service.gov.uk |
| River Water | Isopropylphenyl Diphenyl Phosphate | 0.7 µg/L | Industrialized river area (USA) | service.gov.uk |
| Groundwater (Predicted) | Isopropylphenyl Diphenyl Phosphate | Up to 1.73 x 10⁻⁴ µg/L | Under agricultural soil near industrial use | service.gov.uk |
| Groundwater (Predicted) | Tris(isopropylphenyl) phosphate | Up to 8.56 x 10⁻⁵ µg/L | Under agricultural soil near industrial use | service.gov.uk |
| WWTP Influent | 2-isopropylphenyl diphenyl phosphate | 0.63 mg/L | Production plant WWTP (USA) | service.gov.uk |
| WWTP Effluent | 2-isopropylphenyl diphenyl phosphate | 0.009 mg/L | Production plant WWTP (USA) | service.gov.uk |
| WWTP Influent | Tris(chloro-isopropyl)phosphate (TCPP) | 520 ng/L (mean) | German WWTP | nih.gov |
| WWTP Effluent | Tris(chloro-isopropyl)phosphate (TCPP) | 380 ng/L (mean) | German WWTP | nih.gov |
Concentrations in Terrestrial Environments (Soils and Sediments)
Due to its tendency to adsorb to particulate matter, this compound accumulates in soils and sediments. In the United States, isopropylphenyl diphenyl phosphate was detected at 8 mg/kg in a single sediment sample. service.gov.uk IPTPP was also found in the soil at two U.S. Air Force bases in a 1999 study. healthvermont.gov
Environmental modeling predicts that soil concentrations can vary widely depending on the industrial activity. For example, predicted local concentrations in agricultural soil (30-day average) range from 0.02 mg/kg wet weight for PVC conversion to 3.01 mg/kg for PVC compounding. service.gov.uk In sediments, the related TPP has been measured at concentrations from 0.2 to 200 ng/g, with levels reaching as high as 4,000 ng/g near industrial sites. who.int
Table 3: Concentrations of this compound in Soils and Sediments
| Environment | Compound | Concentration | Location/Study Details | Source |
|---|---|---|---|---|
| Sediment | Isopropylphenyl Diphenyl Phosphate | 8 mg/kg | Single sample (USA) | service.gov.uk |
| Soil (Predicted) | Tris(isopropylphenyl) phosphate | 0.02 - 3.01 mg/kg wet wt. | Near various PVC processing facilities | service.gov.uk |
| Sediment | Triphenyl Phosphate (TPP) | 0.2 - 200 ng/g | General environmental samples | who.int |
| Sediment | Triphenyl Phosphate (TPP) | Up to 4,000 ng/g | Near automobile parts manufacturing sites | who.int |
Bioaccumulation in Non-Human Biota
This compound has the potential to accumulate in living organisms. The U.S. Environmental Protection Agency (EPA) characterizes IPTPP as having a high potential for bioaccumulation based on estimated bioaccumulation factor values. healthvermont.gov A reported bioconcentration factor (BCF) for IPTPP is 776 L/kg, which indicates a tendency to accumulate in aquatic life. researchgate.net
Studies on organophosphorus flame retardants in biota have found significant levels of related compounds. For instance, tris-2-chloroisopropyl phosphate (TCPP) and triphenyl phosphate (TPP) were the dominant OPEs found in Swedish biota, with TCPP concentrations in perch ranging from 170 to 770 ng/g. nih.gov Research on the metabolism of TPP in mice indicates that while the parent compound is almost completely metabolized, its primary metabolite, diphenyl phosphate (DPHP), is eliminated much more slowly, suggesting a higher potential for bioaccumulation of the metabolite. nih.gov
Table 4: Bioaccumulation Data for this compound and Related Compounds
| Parameter | Compound | Value | Organism/System | Source |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | Isopropylated triphenyl phosphate (IPTPP) | 776 L/kg | General | researchgate.net |
| Tissue Concentration | Tris-2-chloroisopropyl phosphate (TCPP) | 170 - 770 ng/g | Perch | nih.gov |
| Tissue Concentration | Triphenyl Phosphate (TPP) | 21 - 180 ng/g | Perch | nih.gov |
Aquatic Organisms
The presence of this compound has been documented in a range of aquatic organisms, from fish to marine mammals, indicating its bioavailability in aquatic ecosystems.
Studies have detected isopropylphenyl diphenyl phosphate in fish, with concentrations varying based on proximity to industrial sources. Near a triaryl phosphate manufacturing plant in the United States, concentrations of 0.1 to 8 µg/kg were found in fish. service.gov.uk In another instance, bottom-feeding fish collected downstream from a steel mill discharge showed total triaryl phosphate concentrations, including mixed isopropylated triphenyl phosphates, in the range of 0.1 to 0.3 mg/kg of muscle tissue. service.gov.uk
The bioconcentration potential of these compounds has also been investigated. In one study, tris(isopropylphenyl)phosphate (B132702) showed bioconcentration factors (BCF) in carp (B13450389) (Cyprinus carpio) ranging from 6.9 to 43 over an 8-week exposure period. nih.gov These values suggest a low potential for bioconcentration in aquatic organisms. nih.gov
Research using zebrafish (Danio rerio) larvae exposed to an isopropylated phenyl phosphate (IPP) mixture provided insight into the uptake of different isomers. The study quantified the detected amounts of various IPP isomers in the larval tissue, highlighting the differential absorption of these related compounds. chinayyhg.com
Furthermore, monitoring has confirmed the presence of isopropylated triphenyl phosphate (IPPP) in marine mammals. A study on North Atlantic fin whales (Balaenoptera physalus) and their primary prey, krill, detected IPPP as one of the most abundant organophosphate flame retardants (OPFRs). The mean concentration of total OPFRs was 985 ng/g lipid weight in fin whale muscle and 949 ng/g lipid weight in krill homogenates, suggesting trophic transfer but not biomagnification. nih.gov
Table 1: Concentration of this compound and Related Compounds in Aquatic Organisms
| Compound | Organism | Location/Study Context | Concentration | Source |
|---|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | Fish | Near a U.S. triaryl phosphate manufacturing plant | 0.1 - 8 µg/kg | service.gov.uk |
| Total triaryl phosphates (including mixed isopropylated triphenyl phosphates) | Bottom-feeding fish | Downstream of a steel mill discharge | 0.1 - 0.3 mg/kg (muscle) | service.gov.uk |
| Tris(isopropylphenyl)phosphate | Carp (Cyprinus carpio) | 8-week exposure study | BCF: 6.9 - 43 | nih.gov |
| Triphenyl phosphate (TPP) | Zebrafish (Danio rerio) larvae | Laboratory exposure | 25.90 ± 4.40 ng/mg tissue | chinayyhg.com |
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Zebrafish (Danio rerio) larvae | Laboratory exposure | 14.73 ± 2.39 ng/mg tissue | chinayyhg.com |
| 4-isopropylphenyl diphenyl phosphate (4IPPDPP) | Zebrafish (Danio rerio) larvae | Laboratory exposure | 2.10 ± 0.35 ng/mg tissue | chinayyhg.com |
| Isopropylated triphenyl phosphate (IPPP) | Fin whale (Balaenoptera physalus) | North Atlantic | Component of mean ΣOPFRs of 985 ng/g lw | nih.gov |
| Isopropylated triphenyl phosphate (IPPP) | Krill | North Atlantic | Component of mean ΣOPFRs of 949 ng/g lw | nih.gov |
Spatial and Temporal Trends of Environmental Contamination
Understanding the spatial distribution and historical trends of this compound contamination is crucial for assessing its long-term environmental impact. However, specific data for isopropylated compounds are limited, with broader studies on organophosphate esters (OPEs) providing the primary insights.
Spatially, OPEs have been detected in diverse locations, from industrialized areas to remote high-mountain lakes, indicating their potential for long-range atmospheric transport. chinayyhg.comresearchgate.net For example, a study of sediments from Taihu Lake, China, found that the distribution of OPEs was influenced by proximity to urban areas, suggesting localized emission sources play a significant role in contamination levels. nih.gov Another survey in Japan detected tris(isopropylphenyl) phosphate in 3 out of 24 sediment samples collected across the country in 1978, with a concentration of 100 µg/kg dry weight. service.gov.uk
Data from human biomonitoring can also serve as an indirect indicator of environmental trends. A U.S. study analyzing urine samples collected between 2002 and 2015 found a dramatic increase in the concentration of a metabolite of tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and a significant, though smaller, increase in a metabolite of triphenyl phosphate (TPHP). acs.orgnih.gov These increasing human exposure levels likely reflect rising use and presence of these compounds in the environment over that period. acs.org
Table 2: Temporal Trends of Organophosphate Ester (OPE) Concentrations
| Compound/Metabolite | Matrix | Location | Time Period | Observed Trend | Source |
|---|---|---|---|---|---|
| Σ13OPEs | Sediment Core | Liao River Estuary, China | ~1905 - 2018 | Increasing concentrations since the 2000s, reaching ~27.0 ng g-1 dw in 2018. | frontiersin.org |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | Human Urine | United States | 2002 - 2015 | Concentrations in 2014-2015 were >15 times higher than in 2002-2003. | acs.orgnih.gov |
| Diphenyl phosphate (DPHP) | Human Urine | United States | 2002 - 2015 | Significant, but smaller, increase compared to BDCIPP. | acs.orgnih.gov |
| Tris(isopropylphenyl) phosphate | Sediment | Japan | 1978 | Detected at 100 µg/kg dry weight in 3 of 24 samples. | service.gov.uk |
Environmental Fate and Transport Processes
Environmental Partitioning and Mobility
The movement and distribution of isopropylphenyl phosphates in the environment are governed by their physicochemical properties, which dictate their affinity for different environmental compartments such as soil, water, and air.
Adsorption to Organic Matter and Mineral Phases
The tendency of isopropylphenyl phosphates to adsorb to soil and sediment is a critical factor in their environmental mobility. This is largely determined by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For isopropylphenyl diphenyl phosphate (B84403), a measured log octanol-water partition coefficient (log Kow) of 5.31 allows for an estimated Koc of approximately 18,400. echemi.comnih.gov This high Koc value suggests that isopropylphenyl diphenyl phosphate is generally immobile in soil. echemi.comnih.gov Similarly, tris(isopropylphenyl) phosphate is estimated to have a very high Koc value of 1.2 x 10^6, also indicating it is expected to be immobile in soil. nih.gov
Due to their hydrophobic nature, these compounds tend to partition out of the water phase and adsorb to soil and sediment. amazonaws.com Isopropylated phenol (B47542) phosphate mixtures are consequently expected to exhibit low mobility in soil. nih.gov However, it has been noted that standard estimation methods might underestimate the Koc for this substance type. service.gov.uk
Table 1: Soil Adsorption Coefficients for Isopropylphenyl Phosphate Constituents
| Compound | Log Kow | Estimated Koc | Mobility Classification | Reference |
|---|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | 5.31 | ~18,400 | Immobile | echemi.comnih.gov |
Volatilization from Aqueous and Soil Matrices
Volatilization is another key process affecting the distribution of isopropylphenyl phosphates. This is influenced by the compound's Henry's Law constant and vapor pressure.
For isopropylphenyl diphenyl phosphate, the estimated Henry's Law constant is low, around 7.74 x 10⁻⁸ atm-m³/mol, which indicates slow volatilization from water. echemi.comnih.gov The corresponding volatilization half-life from a model river has been estimated to be about 907 days. echemi.comnih.gov Its estimated vapor pressure of 3.515 x 10⁻⁷ mm Hg at 25°C suggests that it will also evaporate slowly from dry soil surfaces. echemi.comnih.gov
Tris(isopropylphenyl) phosphate has a similarly low estimated Henry's Law constant of 2.9 x 10⁻⁷ atm-m³/mol and an even lower estimated vapor pressure of 2.1 x 10⁻⁸ mm Hg. nih.gov Consequently, volatilization from water, moist soil, or dry soil surfaces is not considered an important environmental fate process for this compound. nih.govwa.gov
Table 2: Volatilization Potential of this compound Constituents
| Compound | Henry's Law Constant (atm-m³/mol) | Vapor Pressure (mm Hg @ 25°C) | Volatilization Potential | Reference |
|---|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | 7.74 x 10⁻⁸ (est.) | 3.515 x 10⁻⁷ (est.) | Slow from water and soil | echemi.comnih.gov |
Long-Range Atmospheric and Aquatic Transport
Despite low volatility, long-range transport of isopropylphenyl phosphates can occur. Based on its vapor pressure, isopropylphenyl diphenyl phosphate is expected to exist in both the vapor and particulate phases in the atmosphere. echemi.comnih.gov In contrast, the less volatile tris(isopropylphenyl) phosphate is expected to exist almost exclusively in the particulate phase. nih.gov
While early assessments suggested that organophosphate esters were not prime candidates for long-range transport, recent studies indicate that aerosol-based transport is a significant mechanism. rsc.org The detection of these compounds in remote regions like the Arctic provides strong evidence of their potential for long-range atmospheric transport. rsc.orgcanada.ca Diphenyl-isopropylphenyl phosphate (DIPIPP) has been specifically identified in Canadian high Arctic ice cores. rsc.org Furthermore, 2-isopropylphenyl diphenyl phosphate was found to be one of the more abundant organophosphate esters in atmospheric samples from the Great Lakes region, suggesting that compounds with longer atmospheric half-lives have a greater potential for transport. researchgate.net This transport is primarily associated with atmospheric particles, with subsequent removal from the air via wet and dry deposition. echemi.comnih.gov While some organophosphate esters can be mobile in water, the more hydrophobic isopropylphenyl phosphates tend to partition to sediment, limiting long-range aquatic transport. amazonaws.com
Persistence Evaluation in Environmental Compartments
The persistence of a chemical determines its residence time in the environment. For isopropylphenyl phosphates, this varies by specific compound and environmental compartment.
In the atmosphere, abiotic degradation via reaction with photochemically produced hydroxyl radicals is relatively rapid. The atmospheric half-life is estimated to be about 12 hours for tris(isopropylphenyl) phosphate and 21 hours for isopropylphenyl diphenyl phosphate. service.gov.uk
Biodegradation in aquatic and terrestrial systems is more complex. Isopropylphenyl diphenyl phosphate is considered to be readily biodegradable, with a reported 50% primary degradation in water within three days in one study and an estimated half-life of less than 40 days in freshwater. service.gov.ukechemi.com However, other data suggests much slower degradation, with a default half-life in surface water of 50 days and in soil and sediment of 900 days. regulations.gov Biodegradation in sediment appears to be a particularly slow process. echemi.com
Table 3: Environmental Half-Life Estimates for this compound Constituents
| Compound | Compartment | Half-Life | Degradation Process | Reference |
|---|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | Atmosphere | ~21 hours | Abiotic (OH radical reaction) | service.gov.uk |
| Freshwater | <40 days | Biodegradation | service.gov.uk | |
| Soil/Sediment | 900 days (default) | Biodegradation | regulations.gov | |
| Tris(isopropylphenyl) phosphate | Atmosphere | ~12 hours | Abiotic (OH radical reaction) | service.gov.uk |
Bioavailability and Biotransformation in Ecosystems
The potential for isopropylphenyl phosphates to be taken up by and transformed within organisms is a key aspect of their environmental risk profile.
Bioavailability and subsequent bioconcentration vary significantly among the different this compound isomers. Based on its high lipophilicity (log Kow of 5.31), isopropylphenyl diphenyl phosphate has an estimated bioconcentration factor (BCF) as high as 6,390, indicating a significant potential for accumulation in aquatic organisms. echemi.comnih.gov However, a measured BCF value in fathead minnows was considerably lower at 495, and a selected value for risk assessment was 564. service.gov.uknih.gov
For tris(isopropylphenyl) phosphate, measured BCF values in carp (B13450389) were low, ranging from 6.9 to 43, suggesting a low potential for bioconcentration. nih.gov In contrast, an estimated BCF for this compound is much higher at 1,986. service.gov.uk For the general IPTPP mixture, bioconcentration values in fish have been measured in the range of 6.9 to 573, and the substance is considered to have a moderate to high bioaccumulation potential. wa.govcanada.ca
Once absorbed, isopropylphenyl phosphates undergo biotransformation. In vitro studies using human liver subcellular fractions have shown that 2- and 4-isopropylphenyl diphenyl phosphate are metabolized into products including isopropylphenyl phenyl phosphate (ip-PPP). nih.gov This research also tentatively identified novel metabolites such as mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate. nih.gov Animal studies have confirmed metabolism, with an ortho-substituted IPTPP formulation being metabolized within 24 hours in rabbits and the metabolite isopropyl diphenyl phosphate being detected in the urine of exposed rats. industrialchemicals.gov.au
Table 4: Bioconcentration Factors (BCF) for this compound Constituents
| Compound | BCF Value | Organism | Type | Reference |
|---|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | 6390 | - | Estimated | echemi.comnih.gov |
| Isopropylphenyl diphenyl phosphate | 564 | - | Selected for risk assessment | service.gov.uk |
| Isopropylphenyl diphenyl phosphate | 495 | Fathead minnow | Measured | nih.gov |
| Tris(isopropylphenyl) phosphate | 6.9 - 43 | Carp | Measured | nih.gov |
| Tris(isopropylphenyl) phosphate | 1986 | - | Estimated | service.gov.uk |
Ecotoxicological Research and Environmental Impact Assessment
Acute and Chronic Ecotoxicity in Aquatic Systems
The aquatic environment is a primary recipient of isopropylphenyl phosphate (B84403) compounds, which can enter through industrial discharge, leaching from products, and volatilization. atamanchemicals.com Research has focused on understanding the toxicity of these compounds to a range of aquatic organisms, representing different trophic levels.
Studies on fish species have revealed significant reproductive and developmental toxicities associated with components of isopropylphenyl phosphate mixtures.
Japanese Medaka (Oryzias latipes): Exposure to 2-isopropylphenyl diphenyl phosphate (2IPPDPP), a major component of certain flame retardant mixtures, has been shown to cause adverse reproductive outcomes in Japanese medaka. acs.org Research indicates that 2IPPDPP acts as an antagonist to multiple nuclear receptors, including the estrogen, retinoic acid, and retinoic X receptors. acs.org This disruption of normal endocrine function leads to observable impacts on reproductive health. For instance, exposure to 2IPPDPP has been linked to disrupted ovarian development in female medaka, resulting in a decrease in mature oocytes and consequently, reduced egg production. acs.org Specifically, at concentrations of 838.1 ng/L and 1433.7 ng/L, the proportion of pre-vitellogenic oocytes significantly increased, while the proportion of mature oocytes was significantly lower than in control groups. acs.org
Triphenyl phosphate (TPhP), another component of commercial isopropylated triphenyl phosphate products, has also been studied. nih.govservice.gov.uk In Japanese medaka, TPhP exposure from hatching to sexual maturity induced gonadal intersex in males and caused abnormal chasing behavior. acs.org
Zebrafish (Danio rerio): Zebrafish have been used as a model to investigate the developmental toxicity of isopropylphenyl phosphates. Studies have identified mono-substituted isopropylated triaryl phosphate (mITP) as a toxic component of flame retardant mixtures, causing developmental issues such as pericardial edema and heart looping failure. researchgate.net Exposure of zebrafish embryos to an isopropylated phenyl phosphate (IPP) mixture resulted in phenotypic anomalies including pericardial edema, yolk sac edema, and spinal curvature at concentrations of 20 or 200 μM. nih.gov Furthermore, TPhP exposure in early life stages of zebrafish has been shown to trigger abnormal behavior, visual impairment, and neurodevelopmental toxicity. researchgate.net
| Compound | Species | Endpoint | Observed Effect | Reference |
|---|---|---|---|---|
| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Japanese Medaka (Oryzias latipes) | Reproductive Toxicity | Decreased mature oocytes and egg production at 838.1 and 1433.7 ng/L. acs.org | acs.org |
| Triphenyl phosphate (TPhP) | Japanese Medaka (Oryzias latipes) | Reproductive Toxicity | Induced gonadal intersex in males and abnormal reproductive behaviors at 1429.5 ng/L. acs.org | acs.org |
| Mono-substituted isopropylated triaryl phosphate (mITP) | Zebrafish (Danio rerio) | Developmental Toxicity | Pericardial edema and heart looping failure. researchgate.net | researchgate.net |
| Isopropylated phenyl phosphate (IPP) mixture | Zebrafish (Danio rerio) | Developmental Toxicity | Pericardial edema, yolk sac edema, and spinal curvature at 20 and 200 μM. nih.gov | nih.gov |
Aquatic invertebrates are crucial components of freshwater ecosystems, and their sensitivity to contaminants is a key indicator of environmental health. The water flea, Daphnia magna, is a standard model organism for aquatic toxicity testing.
Acute toxicity studies have been conducted to determine the effects of this compound on Daphnia magna. For isopropylphenyl diphenyl phosphate, a 48-hour median lethal concentration (LC50) of 0.25 mg/L was determined. service.gov.uk Another study using a commercial isopropylphenyl diphenyl phosphate product (Reofos 50) found a 48-hour median effective concentration (EC50) of 2.44 mg/L. service.gov.uk The toxicity of triphenyl phosphate (TPP), a related compound often found in these mixtures, to D. magna has also been investigated, with a reported 48-hour LC50 of 0.089 mg/L. researchgate.net These values indicate that this compound and its components can be toxic to aquatic invertebrates at low concentrations.
| Compound | Duration | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Isopropylphenyl diphenyl phosphate | 48 hours | LC50 | 0.25 | service.gov.uk |
| Commercial Isopropylphenyl diphenyl phosphate (Reofos 50) | 48 hours | EC50 | 2.44 | service.gov.uk |
| Triphenyl phosphate (TPP) | 48 hours | LC50 | 0.089 | researchgate.net |
Algae are the foundation of most aquatic food webs, and any toxic effects on these primary producers can have cascading consequences throughout the ecosystem. While excessive phosphate can lead to eutrophication and harmful algal blooms, the toxicity of specific organophosphate compounds like this compound is also a concern. nih.govepa.gov
However, there is a notable lack of toxicity data for isopropylated triphenyl phosphates specifically concerning marine algae. service.gov.uk For freshwater algae, one study predicted a 96-hour EC50 of 0.041 mg/L for tris(isopropylphenyl) phosphate. service.gov.uk In general, aryl phosphates are considered to have low toxicity to microorganisms. service.gov.uk The potential for phosphates to act as a nutrient can sometimes complicate toxicity assessments, as they can stimulate growth at certain concentrations while causing inhibitory effects at others. mdpi.comnih.govgrinnell.edu
Terrestrial Ecotoxicity Studies
The environmental fate of this compound extends to terrestrial ecosystems, where it can accumulate in soil and potentially impact soil-dwelling organisms and plants. service.gov.uk However, compared to aquatic systems, research into the terrestrial ecotoxicity of these compounds is less extensive.
Limited research has been conducted on the effects of this compound on the growth and health of terrestrial plants. An OECD 208 Terrestrial Plant Growth Test was performed using a commercial tris(isopropylphenyl) phosphate product. service.gov.uk In this study, no adverse effects were observed on the emergence or growth of three different species of terrestrial plants at concentrations up to 100 mg/kg dry weight, which was the highest concentration tested. service.gov.uk The soil used in the test was a loamy sand with low organic carbon content. service.gov.uk While this study suggests low toxicity at the tested concentrations, further research across different plant species and soil types would be necessary for a more complete assessment.
Mechanistic Ecotoxicology in Model Organisms (Non-Human)
Neurotoxicity and Behavioral Effects (e.g., Hens, Zebrafish)
Studies on non-human models have revealed the neurotoxic potential of this compound, with effects observed in both avian and aquatic species. The neurotoxicity is often dependent on the specific isomeric composition, particularly the presence and degree of ortho-substitution.
In hens, certain isomers of IPP have been shown to induce organophosphate-induced delayed neurotoxicity (OPIDN). Specifically, o-isopropylphenyl diphenyl phosphate produced signs of OPIDN, whereas tri-o-isopropylphenyl phosphate and p-isopropylphenyl diphenyl phosphate did not, highlighting the structural basis for this toxic endpoint. In rodent models, exposure to IPP has been linked to reduced cholinesterase enzyme activity, a common indicator of neurotoxicity for organophosphate compounds. nih.govresearchgate.net
Zebrafish (Danio rerio) have been extensively used to study the neurotoxic and behavioral impacts of IPP. Embryonic and larval exposures have resulted in significant behavioral alterations. Key findings include:
Hypoactivity: Larvae exposed to IPP exhibit hypoactive locomotory behavior, characterized by reduced swimming distance and velocity. researchgate.netmdpi.com
Sensorimotor Deficits: IPP exposure has been shown to cause sensorimotor deficits in zebrafish larvae. nih.gov
Gene Expression: Whole embryonic RNA-sequencing has revealed that IPP disrupts gene sets associated with neurotransmitter synthesis. researchgate.netnih.gov
These behavioral changes are believed to be linked to the compound's impact on the developing nervous system. nih.gov
| Model Organism | Observed Effect | Reference |
|---|---|---|
| Hen | Organophosphate-induced delayed neurotoxicity (OPIDN) from o-isomer | |
| Rat (Sprague Dawley) | Reduced cholinesterase enzyme activity | nih.govresearchgate.net |
| Zebrafish (Danio rerio) | Hypoactive locomotory behavior | researchgate.net |
| Zebrafish (Danio rerio) | Sensorimotor deficits | nih.gov |
| Zebrafish (Danio rerio) | Disruption of genes related to neurotransmitter synthesis | researchgate.netnih.gov |
Developmental and Reproductive Impairments in Aquatic Species
This compound has been demonstrated to cause significant developmental and reproductive toxicity in both aquatic and mammalian models. These effects underscore the compound's potential to impact population dynamics in contaminated environments.
In Japanese Medaka (Oryzias latipes), exposure to 2-isopropylphenyl diphenyl phosphate (2IPPDPP), a primary component of some IPP mixtures, resulted in notable reproductive harm. acs.orgacs.org Key findings in Medaka include:
Reduced Egg Production: A significant reduction in egg production was observed, potentially linked to the downregulation of vitellogenin (vtg) gene expression in the liver, leading to ovarian retardation. acs.orgacs.org
Embryonic Mortality: Increased mortality rates were seen in fertilized eggs, with observed abnormal mitosis and uneven cell division shortly after fertilization. acs.orgacs.org
Studies using zebrafish embryos revealed significant morphological abnormalities following IPP exposure, including pericardial edema, yolk sac edema, and spinal curvature. researchgate.netnih.gov
In Sprague Dawley rats, perinatal exposure to IPP affected reproductive performance in all tested exposure groups. nih.gov The observed effects included a decrease in the number of live pups and reduced pup survival. nih.gov Offspring also exhibited developmental effects such as reductions in body weight and delays in pubertal endpoints. nih.govresearchgate.net
| Model Organism | Effect Category | Specific Finding | Reference |
|---|---|---|---|
| Japanese Medaka (Oryzias latipes) | Reproductive | Reduced egg production and ovarian retardation | acs.orgacs.org |
| Japanese Medaka (Oryzias latipes) | Developmental | Increased early embryonic mortality | acs.orgacs.org |
| Zebrafish (Danio rerio) | Developmental | Pericardial edema, yolk sac edema, spinal curvature | researchgate.netnih.gov |
| Rat (Sprague Dawley) | Reproductive | Decreased number of live pups and reduced pup survival | nih.gov |
| Rat (Sprague Dawley) | Developmental | Reduced body weights and delayed pubertal endpoints in offspring | nih.govresearchgate.net |
Endocrine Disrupting Potentials in Wildlife Models
The reproductive and developmental effects observed in various species are strongly indicative of this compound's potential as an endocrine-disrupting chemical (EDC). nih.gov EDCs are exogenous substances that interfere with the normal function of the endocrine system, which regulates critical processes like growth, development, and reproduction. nih.govnoaa.gov
The class of chemicals to which IPP belongs, aryl organophosphate esters, are recognized as endocrine-disrupting chemicals. researchgate.net The mechanisms of endocrine disruption often involve interference with hormone receptors. researchgate.net In the case of IPP, research points to direct interactions with several key nuclear receptors, leading to the observed toxicological outcomes. For instance, the reduction in vitellogenin gene expression and subsequent ovarian retardation in Japanese Medaka are classic indicators of endocrine disruption, specifically via an anti-estrogenic pathway. acs.org Furthermore, exposure to IPP in Wistar rats was observed to cause hypertrophy and lipid accumulation in the adrenal cortex, another important endocrine organ. researchgate.netnih.gov These findings in diverse wildlife models suggest that IPP can perturb hormonal signaling pathways, posing a risk to the reproductive health of exposed populations. researchgate.net
Genotoxicity and DNA Damage in Environmental Species
Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is another mechanistic pathway of concern for IPP. Unrepaired DNA damage can lead to mutations and broader genetic instability.
Research in zebrafish has shown that IPP can induce epigenetic modifications, a subtle form of genotoxicity. Specifically, exposure led to significant global DNA hypermethylation within the whole embryo. nih.gov DNA methylation is a crucial epigenetic mechanism that regulates gene expression; alterations in methylation patterns can disrupt normal development and cellular function. This finding is supported by transcriptomic data from zebrafish, which revealed that IPP exposure disrupts gene sets enriched for DNA methylation. researchgate.netnih.gov While direct measurement of DNA strand breaks or adducts for IPP is less documented, the evidence of induced hypermethylation points to a genotoxic mechanism that could underlie some of its developmental toxicity.
Receptor Antagonism and Agonism (e.g., Estrogen, Retinoic Acid, Retinoid X Receptors)
A primary mechanism for the endocrine-disrupting effects of this compound is its ability to act as an antagonist to several critical nuclear receptors. These receptors are transcription factors that regulate gene expression essential for development and reproduction. acs.org
Studies have explicitly identified that 2-isopropylphenyl diphenyl phosphate (2IPPDPP) exhibits antagonistic activity against multiple receptors in the Japanese Medaka model. acs.orgacs.org
Estrogen Receptor (ER): 2IPPDPP acts as an antagonist to the medaka estrogen receptor (mER). This antiestrogenic activity is the likely cause of the observed downregulation of vitellogenin gene expression, leading to impaired ovarian development. acs.orgacs.org
Retinoic Acid Receptor (RAR): The compound was found to be an antagonist of the medaka retinoic acid receptor (mRAR). acs.orgacs.org In vitro assays using zebrafish models also confirmed that IPP inhibits retinoic acid receptor α (RARα). nih.gov Retinoic acid signaling is vital for organ development. acs.org
Retinoid X Receptor (RXR): 2IPPDPP also antagonizes the medaka retinoid X receptor (mRXR). acs.orgacs.org RXR is a crucial partner for many nuclear receptors, and its disruption can have widespread consequences on embryonic development. acs.orgnih.gov
The ability of a single compound to antagonize multiple receptor pathways simultaneously highlights a complex mode of action that can lead to the diverse reproductive and developmental impairments observed in toxicological studies.
| Receptor | Interaction Type | Model System | Observed/Inferred Consequence | Reference |
|---|---|---|---|---|
| Estrogen Receptor (ER) | Antagonism | Japanese Medaka | Downregulation of vitellogenin, ovarian retardation | acs.orgacs.org |
| Retinoic Acid Receptor (RAR) | Antagonism | Japanese Medaka, Zebrafish | Disruption of developmental signaling pathways | nih.govacs.orgacs.org |
| Retinoid X Receptor (RXR) | Antagonism | Japanese Medaka | Potential for broad impacts on embryonic development | acs.orgacs.org |
Oxidative Stress and Cellular Responses
Exposure to environmental contaminants can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to detoxify them. nih.govmdpi.com This imbalance can lead to damage to cells, proteins, and DNA. Evidence suggests that organophosphate flame retardants, including IPP, can elicit such responses.
While direct studies on IPP-induced oxidative stress are emerging, research on the closely related compound Triphenyl phosphate (TPhP) and the broader class of aryl-OPFRs provides insight. TPhP has been shown to be a weak pro-oxidant, increasing the oxidative stress response in zebrafish within hours of exposure. mdpi.com Studies on other aryl-OPFRs have demonstrated their ability to cause oxidative stress-mediated DNA damage and mitochondrial impairment. nih.gov The mechanisms involve the overproduction of intracellular ROS and mitochondrial superoxide. Given that IPP exposure has been linked to apoptosis and neurodevelopmental toxicity in rats and zebrafish, it is plausible that oxidative stress is a contributing cellular response. researchgate.net
Quantitative Structure-Activity Relationships (QSARs) for Ecotoxicity Prediction
Quantitative Structure-Activity Relationships (QSAR) are computational models that correlate the chemical structure of a compound with its biological activity or toxicity. springernature.com These models are pivotal in modern ecotoxicology and risk assessment as they allow for the prediction of a chemical's potential harm without the need for extensive and ethically complex animal testing. mdpi.com For substances like this compound, which is not a single molecule but a complex mixture of isomers, QSAR provides a valuable tool for estimating the ecotoxicity of its various components. researchgate.net
While specific, validated QSAR models exclusively for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to the broader class of organophosphorus flame retardants (OPFRs). springernature.com The development of a QSAR model for this compound and its congeners would follow established principles, adhering to guidelines set by organizations like the Organisation for Economic Co-operation and Development (OECD).
The process involves characterizing the molecular structure of each isomer using numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecule that influence its environmental fate and toxicological action. For OPFRs, key descriptors often include hydrophobicity, electronic properties, and molecular size, which are critical in determining bioaccumulation and interaction with biological targets. researchgate.netresearchgate.net
| Quantum Chemical | HACA-2 (Hydrogen-Atom-Count-based) | Quantifies aspects of the molecular surface area, which is crucial for understanding interactions at the cellular level. researchgate.net |
The predictive power of a QSAR model is heavily dependent on the quality and diversity of the training dataset and must be rigorously validated. A robust model for this compound would need to account for the significant structural variations among its components, such as the number and position (ortho-, meta-, para-) of the isopropyl groups on the phenyl rings. These subtle differences can lead to substantial changes in toxicity, making a comprehensive QSAR analysis essential for a nuanced ecotoxicity profile.
Mixture Toxicity and Cumulative Environmental Risk Assessment
The environmental impact of this compound cannot be understood by studying the compound in isolation. It is commercially produced as a mixture and exists in the environment alongside a host of other contaminants. Therefore, assessing its mixture toxicity and cumulative risk is imperative for a realistic environmental impact assessment. hh-ra.org
Mixture Toxicity
This compound itself is a variable mixture of different isomers, including mono-, bis-, and tris-isopropylphenyl phosphates, and often contains residual triphenyl phosphate (TPhP). nih.gov This inherent complexity means that its ecotoxicological effects are intrinsically a result of mixture toxicity.
Two primary models are used to predict the effects of chemical mixtures:
Concentration Addition (CA): This model assumes that all components of the mixture act via the same or a similar mechanism of toxicity. The combined effect is the sum of the concentrations of the individual chemicals, scaled by their potencies. The CA model is often used as a precautionary default for risk assessment of similarly acting compounds like OPFRs. hh-ra.orgrsc.org
Independent Action (IA): This model applies to chemicals with different modes of action. It predicts a combined effect based on the probabilities of each component producing a response independently.
Research into the mixture effects of OPFRs has shown that their interactions are complex. While many binary mixtures of OPFRs exhibit additive effects that can be predicted by the Concentration Addition model, some combinations demonstrate synergistic effects, where the combined toxicity is greater than the sum of the individual parts. Notably, studies have indicated that mixtures containing TPhP—a common component of commercial this compound products—can result in synergistic interactions.
Data derived from a study on human hepatocyte cell lines, indicating potential interaction mechanisms.
Cumulative Environmental Risk Assessment
Cumulative Environmental Risk Assessment (CRA) is a broader framework that evaluates the combined risk from multiple chemical and non-chemical stressors over time and across different environmental pathways. epa.gov For this compound, this involves considering its release from various products (e.g., plastics, textiles, hydraulic fluids), its transport through air, water, and soil, and its combined effects with other co-occurring pollutants. regulations.gov
The process, as adapted from frameworks used by bodies like the U.S. Environmental Protection Agency for other organophosphates, involves several key steps: epa.govregulations.gov
Identification of a Common Mechanism Group: All OPFRs are often considered to have a common mechanism of toxicity (e.g., neurotoxicity), placing them in the same group for cumulative assessment. epa.gov
Aggregate Exposure Assessment: This step quantifies the total exposure to the chemical group from all relevant sources, including industrial discharge, leaching from consumer products, and deposition from the atmosphere.
Cumulative Risk Characterization: The combined exposure is compared to a toxicological benchmark to determine if an unacceptable risk exists. This is often expressed as a cumulative Risk Quotient (RQ), where the total environmental concentration is divided by a predicted no-effect concentration (PNEC). A cumulative RQ greater than 1 suggests a potential risk to the ecosystem.
A recent study on various OPFRs in river systems illustrates this principle. The cumulative risk of the OPE mixture was calculated, revealing that while some individual compounds were below their risk thresholds, the combined effect posed a high risk to sensitive aquatic organisms like crustaceans and fish. nih.gov This highlights the critical importance of a cumulative approach, as a substance-by-substance assessment would fail to identify the true environmental danger. hh-ra.orgnih.gov
Environmental Remediation and Mitigation Strategies
Bioremediation Technologies
Bioremediation harnesses biological processes to break down and detoxify environmental pollutants. For isopropylphenyl phosphate (B84403), this involves leveraging the metabolic capabilities of microorganisms and plants to transform the compound into less harmful substances. The primary biodegradation pathway for aryl phosphates like isopropylphenyl phosphate is the initial hydrolysis of the phosphate ester bond, yielding corresponding phenolic compounds (such as isopropylphenol and phenol) and diaryl phosphates, which can then undergo further degradation. service.gov.uk
Bioaugmentation and biostimulation are two key strategies to enhance the microbial degradation of contaminants. Bioaugmentation involves introducing specific, highly efficient microorganisms or microbial consortia into a contaminated site, while biostimulation involves modifying the environment by adding nutrients or electron acceptors to stimulate the activity of indigenous microbial populations. cranfield.ac.ukresearchgate.net
Commercial mixtures of isopropylated triphenyl phosphates have demonstrated susceptibility to biodegradation. Products with lower degrees of alkylation are generally considered readily biodegradable, whereas more substituted compounds like tris(isopropylphenyl) phosphate are classified as inherently biodegradable. service.gov.uk Studies have shown significant removal of isopropylated triphenyl phosphates in wastewater treatment settings, largely attributed to biodegradation. service.gov.uk For instance, one study reported that an acclimated activated sludge culture was capable of degrading over 98% of a commercial isopropylated triphenyl phosphate mixture, which included 2-isopropylphenyl diphenyl phosphate and 4-isopropylphenyl diphenyl phosphate. service.gov.uk
Research on analogous compounds provides further insight into potential microbial candidates for bioaugmentation. For triphenyl phosphate (TPhP), a common component in some this compound commercial mixtures, several bacterial and fungal species have been identified as effective degraders. nih.gov
Bacterial Degradation: A microbial consortium designated GYY, with Pseudarthrobacter and Sphingopyxis as the dominant genera, was able to degrade 92.2% of TPhP within four hours under optimal conditions. nih.gov Bioaugmentation of river water microcosms with Brevibacillus brevis resulted in a 97.9% degradation of TPhP after 96 hours, with degradation intermediates like diphenyl phosphate and phenyl phosphate showing lower cytotoxicity than the parent compound. researchgate.net
Fungal Degradation: The white-rot fungus Pycnoporus sanguineus has been shown to biodegrade TPhP, transforming it through oxidative cleavage, hydroxylation, and methylation, which significantly reduces its biotoxicity. researchgate.net
These findings suggest that both bioaugmentation with pre-selected, highly efficient microbial strains and biostimulation of native microbial communities by optimizing environmental conditions (e.g., nutrient content) are viable strategies for the remediation of sites contaminated with this compound.
Table 1: Microbial Degradation of Triphenyl Phosphate (TPhP), an Analog of this compound
Microorganism/Consortium Degradation Efficiency Time Key Findings Reference Consortium GYY (Pseudarthrobacter, Sphingopyxis) 92.2% 4 hours Identified diphenyl phosphate and phenyl phosphate as metabolites. Brevibacillus brevis (Bioaugmentation) 97.9% 96 hours Degradation in river water significantly enhanced; intermediates were less cytotoxic. Pycnoporus sanguineus 62.8% (of 5 mg/L TPhP) Not Specified Degradation via oxidative cleavage, hydroxylation, and methylation.
Phytoremediation is an environmental cleanup technology that uses plants to remove, degrade, or stabilize contaminants from soil, sediment, and water. nih.govflemingcollege.ca For organophosphate flame retardants (OPFRs) like this compound, plants can absorb these compounds from the environment through their roots and leaves. nih.govhep.com.cn The subsequent fate of the compound within the plant involves translocation, accumulation, and metabolism through Phase I (e.g., hydrolysis, hydroxylation) and Phase II (e.g., conjugation with sugars or amino acids) reactions. nih.govflemingcollege.ca
The efficiency of phytoremediation is influenced by the physicochemical properties of the specific OPFR and the physiological characteristics of the plant species. hep.com.cn Hydrophilic OPFRs tend to be more mobile within plants, while hydrophobic compounds may be more readily stored in root lipids or bound to cell walls. nih.gov The uptake of different OPFR classes can be mediated by various transport mechanisms, including aquaporin channels. hep.com.cn
While no studies have focused specifically on the phytoremediation of this compound, research on other OPFRs indicates a strong potential for this technology.
Uptake and Translocation: Studies using wheat grown hydroponically have shown that the root concentration factors (RCFs) of OPFRs are positively correlated with their hydrophobicity (log Kow). researchgate.net However, the translocation factor (TF), which describes the movement from roots to shoots, often shows a negative correlation with hydrophobicity, meaning more hydrophobic compounds are less likely to move to the aerial parts of the plant. researchgate.net
Metabolism: Plants are capable of transforming OPFRs. The most common metabolic pathways are hydrolysis, breaking the ester bonds, and hydroxylation, adding a hydroxyl group to the molecule. These Phase I reactions increase the water solubility of the compound and prepare it for Phase II conjugation, which further detoxifies the compound and sequesters it within the plant cell, often in the vacuole. nih.gov
Given that this compound is a mixture of isomers with varying degrees of isopropylation, its behavior in a phytoremediation system would likely be complex. The different isomers would exhibit a range of hydrophobicities, influencing their individual uptake and translocation rates. The primary degradation products would likely be isopropylphenol, phenol (B47542), and various phosphate derivatives, which themselves could be further metabolized by the plant.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net These processes are considered highly effective for the degradation of persistent and recalcitrant organic compounds like this compound.
Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down complex organic molecules. The process can occur through direct reaction with ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition in water. nih.gov Ozonation has been implemented in wastewater treatment plants to enhance the removal of OPFRs. nih.gov While specific studies on the ozonation of this compound are not available, the reactivity of the aromatic rings and the phosphate ester structure suggests it would be susceptible to oxidative degradation by ozone and hydroxyl radicals. Research on triphenyl phosphate (TPhP) has shown that its degradation in water can be achieved through UV/O₃ systems, where hydroxyl radical oxidation plays a more significant role than direct ozonolysis. researchgate.net This indicates that AOPs involving ozone could be a promising treatment method for water contaminated with this compound.
Photocatalysis is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a light source (typically UV) to generate reactive oxygen species, including hydroxyl radicals. nih.govsci-hub.se This technology has shown great potential for degrading a variety of OPFRs in water. nih.gov
The degradation of OPFRs via photocatalysis is influenced by several factors, including the type of catalyst, pH, and the presence of other substances like natural organic matter (e.g., humic acid), which can compete for active sites on the catalyst surface and reduce efficiency. researchgate.net
While direct research on this compound is limited, numerous studies on structurally similar OPFRs demonstrate the viability of this approach.
Table 2: Photocatalytic Degradation of Various Organophosphate Flame Retardants (OPFRs)
Compound System Degradation Efficiency Time Key Findings Reference Tris-(2-chloroisopropyl) phosphate (TCPP) UV/TiO₂ 95.1% 10 min Demonstrates rapid and effective degradation of a chlorinated OPFR. nih.gov Triphenyl phosphate (TPhP) UV/TiO₂ Half-life of 150 min Not Specified Effective degradation, follows first-order kinetics. Triphenyl phosphate (TPhP) UV/Persulfate (PS) Half-life of 89 min Not Specified Persulfate-based AOP also shows high efficiency. Trimethyl Phosphate (TMP) & Triethyl Phosphate (TEP) UV/Sulfated-TiO₂ ~37% (TMP), ~33% (TEP) 9 min Sulfated-TiO₂ showed faster reaction rates compared to pure TiO₂. service.gov.uk
These studies indicate that photocatalytic systems, particularly those using TiO₂, are effective in breaking down the chemical structure of various OPFRs. The degradation pathways typically involve cleavage of the P-O-C bond and oxidation of the aromatic or alkyl side chains. nih.govTherefore, photocatalysis represents a strong candidate for the remediation of water contaminated with this compound.
The classic Fenton reaction involves the generation of highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) under acidic conditions. gdut.edu.cnFenton-like processes are variations that may use other catalysts (e.g., Fe³⁺, zero-valent iron) or oxidants (e.g., persulfate) and can often operate under a wider range of pH conditions. gdut.edu.cnnih.govThese methods are powerful AOPs for the destruction of persistent organic pollutants.
The degradation of OPFRs using Fenton-like systems has been well-documented for compounds analogous to this compound.
TPhP Degradation: A comparative study on triphenyl phosphate (TPhP) found that both the classic Fenton (Fe²⁺/H₂O₂) and the Fe²⁺/Persulfate (Fe²⁺/PS) systems were highly effective. The Fenton process achieved rapid degradation within 5 minutes, primarily through the action of hydroxyl radicals (•OH). The Fe²⁺/PS process degraded TPhP more gradually and was dominated by sulfate (B86663) radicals (SO₄•⁻). gdut.edu.cn* Heterogeneous Catalysis: To overcome the limitation of the narrow acidic pH range of the traditional Fenton process, heterogeneous catalysts have been developed. Iron-based metal-organic frameworks (MOFs), such as MIL-88A, have been used as photo-Fenton catalysts to efficiently degrade tris-(2-chloroisopropyl) phosphate (TCPP) under visible light. nih.govmdpi.comThese systems show good stability and reusability and can operate effectively at near-neutral pH. nih.govThe degradation pathways for OPFRs in these systems involve hydroxylation and the cleavage of the phenoxy bond. gdut.edu.cn The robust performance of Fenton and Fenton-like reactions in degrading both aryl and chlorinated OPFRs strongly supports their potential application for the remediation of this compound. The ability of heterogeneous catalysts to function at less acidic pH values makes them particularly attractive for practical environmental applications.
Adsorption and Filtration Techniques
Adsorption and filtration are key physical and chemical processes used in water treatment to remove contaminants like this compound. These techniques rely on the transfer of the contaminant from the liquid phase to the surface of a solid adsorbent or its rejection by a semi-permeable membrane.
Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic compounds. mdpi.comchimicatechnoacta.ru The process involves the contaminated water passing through a bed of activated carbon, where the this compound molecules are attracted to and held on the surface of the carbon particles. The efficiency of adsorption is influenced by the properties of the activated carbon (such as particle size and pore structure), the chemical characteristics of the contaminant, and operational parameters like pH and contact time. researchgate.net
Research indicates that powdered activated carbon (PAC) may offer a larger adsorption capacity for organophosphate flame retardants (OPFRs) compared to granular activated carbon (GAC), a difference attributed to the effects of steric hindrance with GAC. nih.gov The primary mechanisms for phosphate removal by activated carbon include ligand exchange and electrostatic attraction. researchgate.net For general phosphate compounds, the adsorption process is often well-described by the Freundlich or Langmuir isotherm models, which characterize the equilibrium relationship between the concentration of the contaminant in the water and the amount adsorbed onto the activated carbon. researchgate.netisdsnet.comcetjournal.it Surface modification of activated carbon, for instance with iron or other metal cations, has been shown to enhance the adsorption capacity for phosphate compounds by increasing binding sites through electrostatic attraction and surface complexation. mdpi.comcetjournal.it
While specific isotherm data for this compound is limited in publicly available literature, the general principles of OPFR adsorption suggest that activated carbon is a viable treatment technology.
Table 1: Adsorption Isotherm Models for Phosphate on Activated Carbon
This table is interactive. You can sort and filter the data.
Membrane separation processes utilize semi-permeable membranes to separate contaminants from water based on size, charge, and other physical properties. The most relevant technologies for removing dissolved organic compounds like this compound are nanofiltration (NF) and reverse osmosis (RO).
Nanofiltration (NF) operates at lower pressures than reverse osmosis and is effective at removing multivalent ions and larger organic molecules. Studies on general phosphorus removal have shown that NF membranes can achieve high rejection rates, often exceeding 70-95%, depending on the membrane type, operating pressure, and water chemistry. amazonaws.comnih.gov The rejection mechanism involves both size exclusion and electrostatic interactions between the charged membrane surface and the contaminant ions. researchgate.net
Reverse Osmosis (RO) is a high-pressure membrane process that can remove a very high percentage of dissolved contaminants, including monovalent ions and small organic molecules. mdpi.com RO is considered one of the most effective methods for phosphate removal, with typical rejection rates between 95% and over 99%. hep.com.cncia.govpurewaterproducts.comhyper-logic.com
Studies on various OPFRs have confirmed that NF and RO are effective removal technologies. One study found that membrane filtration could remove over 60% of several OPFRs, although ultrafiltration (UF), a lower-pressure membrane process, was insufficient for some smaller, more water-soluble OPFRs. nih.gov While specific rejection percentages for this compound are not widely documented, the high efficiency of RO for other phosphates suggests it would be a highly effective barrier.
Table 2: Comparison of Relevant Membrane Filtration Technologies
This table is interactive. You can sort and filter the data.
Efficacy of Conventional Wastewater Treatment Plants in Removal
Conventional wastewater treatment plants (WWTPs), particularly those with secondary biological treatment (e.g., activated sludge), play a significant role in reducing the load of this compound entering the environment. The primary removal mechanisms are biodegradation and adsorption to sewage sludge.
Research indicates that the removal efficiency can be high, although variable. One study at a production plant estimated the removal of 2-isopropylphenyl diphenyl phosphate to be 99% and di-(isopropylphenyl) phenyl phosphate to be 94%. service.gov.uk These high removal rates were primarily attributed to biodegradation. service.gov.uk In a river die-away test, the half-life for two isopropylphenyl diphenyl phosphates was found to be around 3 to 4 days. service.gov.uk
However, the biodegradability can vary significantly depending on the degree of isopropylation. For instance, a ready biodegradability test (OECD 301C) on tris(isopropylphenyl) phosphate showed 0% of theoretical BOD, suggesting it is not readily biodegradable under those specific test conditions. nih.gov This contrasts with the higher removal rates observed for the less-isopropylated forms. This suggests that as the number of isopropyl groups on the phenyl rings increases, the compound may become more resistant to microbial degradation.
The ultimate fate of the compound within a WWTP is partitioned between degradation, sorption to sludge, and discharge in the final effluent.
Table 3: Reported Removal and Degradation Data for this compound Variants
This table is interactive. You can sort and filter the data.
Strategies for Contaminated Sediment and Soil Remediation
This compound that is not degraded in WWTPs can adsorb to sludge, which may be applied to land, or be discharged in effluent, eventually partitioning to sediments in aquatic environments. industrialchemicals.gov.au Its high hydrophobicity and low water solubility contribute to its persistence in soil and sediment compartments. hep.com.cncanada.ca Remediation of these contaminated media presents a significant challenge.
Bioremediation is an approach that utilizes microorganisms to break down contaminants into less toxic substances. nih.gov This strategy is considered promising for OPFRs. Studies have identified several bacterial genera, such as Brevibacillus brevis, Sphingomonas, Sphingopyxis, and Rhodococcus, that are capable of degrading certain OPFRs. nih.govvjs.ac.vn The process can be enhanced through:
Bioaugmentation : The introduction of specific microbial strains with known degradative capabilities to the contaminated site.
Biostimulation : The addition of nutrients (like nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the activity of indigenous microorganisms. scispace.com
Vermiremediation : The use of earthworms to enhance bioremediation. Earthworms can improve soil structure and aeration, and their gut microbes can contribute to the degradation of contaminants. This has been shown to be effective for other OPFRs like tris(2-butoxyethyl) phosphate (TBOEP). nih.gov
Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. clu-in.org Plants can take up organic contaminants through their roots and metabolize them through various enzymatic pathways. nih.govresearchgate.net While specific applications for this compound are not well-documented, the technology has been successfully tested for other organic pollutants, including other pesticides and herbicides. clu-in.orgnih.gov
In Situ Chemical Oxidation (ISCO) is a more aggressive remediation technology that involves injecting chemical oxidants into the contaminated soil or groundwater to destroy contaminants. clu-in.orgimpel.eu Common oxidants include permanganate, persulfate, ozone, and Fenton's reagent (hydrogen peroxide and iron). clu-in.org This method chemically converts hazardous compounds to less toxic, more stable, or inert products. clu-in.org The effectiveness of ISCO is highly dependent on the site's geology and the ability to effectively deliver the oxidants to the contaminated zones. impel.euitrcweb.org The presence of phosphate in the subsurface can influence the effectiveness of certain oxidants like peroxymonosulfate. eeer.org
Regulatory Context and Environmental Policy Research
Classification as Persistent, Bioaccumulative, and Toxic (PBT) Substances
Isopropylphenyl phosphate (B84403), particularly as a commercial mixture known as Phenol (B47542), isopropylated, phosphate (3:1) or IPPP, has been identified by regulatory bodies as a substance with Persistent, Bioaccumulative, and Toxic (PBT) characteristics. The United States Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), has classified IPPP as a PBT chemical, mandating expedited action to reduce exposures. federalregister.govwa.govepa.gov This classification is based on evidence of the compound's environmental persistence, potential for bioaccumulation in organisms, and toxicity. wa.gov
An environmental risk evaluation report noted that while isopropylphenyl diphenyl phosphate does not meet the criteria for a PBT substance, the more highly alkylated form, tris(isopropylphenyl) phosphate, does meet the screening criteria for a PBT substance. service.gov.uk The potential for tris(isopropylphenyl) phosphate to meet PBT criteria has been echoed in other assessments. service.gov.uk Concerns regarding its persistence and potential for bioaccumulation have been a primary driver for its regulatory scrutiny. atamanchemicals.com
The persistence of isopropylphenyl phosphate is considered moderate, with hydrolysis half-lives estimated to be greater than one year. wa.gov Its potential to bioaccumulate is also rated as moderate to high. wa.gov Studies have measured bioconcentration factor (BCF) values ranging from 6.9 to 573 in fish for constituents of IPPP formulations. wa.gov The EPA's consideration of IPPP as a PBT substance was influenced by its very high aquatic toxicity, moderate persistence, and high potential for bioaccumulation. wa.gov
Table 1: PBT Profile of this compound (IPPP)
| PBT Characteristic | Finding | Source(s) |
| Persistence | Moderate environmental persistence; hydrolysis half-life >1 year. | wa.govatamanchemicals.com |
| Bioaccumulation | Moderate to high potential; measured Bioconcentration Factor (BCF) in fish from 6.9 to 573. | wa.gov |
| Toxicity | Very high acute and chronic aquatic toxicity. | wa.govatamanchemicals.com |
| Regulatory Classification | Classified as a PBT substance under the US Toxic Substances Control Act (TSCA). | federalregister.govwa.govepa.gov |
Environmental Risk Assessment Frameworks and Methodologies
The environmental risks associated with this compound are evaluated using established international frameworks. A common approach involves the methodologies outlined in the European Union's Technical Guidance Document (TGD) for the risk assessment of chemical substances. service.gov.ukservice.gov.uk This framework assesses potential risks to various environmental compartments, including surface water (fresh and marine), sediment, and soil systems. service.gov.ukservice.gov.uk It also considers risks related to secondary poisoning from the bioconcentration of the substance in the food chain. service.gov.uk
A key component of these risk assessments is the calculation of a risk quotient (RQ). nih.gov The RQ is determined by comparing the measured or predicted environmental concentration (MEC or PEC) of the substance with its predicted no-effect concentration (PNEC). service.gov.uknih.gov An RQ value greater than one suggests a potential for adverse effects, indicating a higher risk. nih.gov
More advanced methodologies are also employed for a deeper understanding of ecological risk. These include community-level risk assessments that utilize species sensitivity distribution (SSD) models. nih.gov These models can help in evaluating the joint ecological risks of different OPEs in specific environments like marine sediments. nih.gov In the United States, the EPA utilizes resources like the Health Assessment Workspace Collaborative (HAWC) to manage the data and expert decisions that underpin its health and environmental risk assessments. epa.gov Canadian authorities have also conducted screening assessments for the aryl organophosphate subgroup, which includes IPPP, to identify environmental risks from industrial releases and consumer products. canada.ca
International and National Chemical Management Policies
This compound is subject to a range of national and international chemical management policies due to its environmental and health profile.
United States: In the U.S., phenol, isopropylated, phosphate (3:1) (PIP (3:1)) is regulated under Section 6(h) of the Toxic Substances Control Act (TSCA). federalregister.govepa.gov This section mandates expedited regulatory action for PBT chemicals. canada.ca Consequently, the EPA has issued rules to prohibit or restrict the manufacturing, processing, and distribution of PIP (3:1) and products containing it. federalregister.govepa.gov The substance was previously placed on the TSCA Work Plan for Chemical Assessments in 2014. atamanchemicals.comcanada.ca
European Union: Within the EU, this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eueuropa.eu According to classifications provided by companies to the European Chemicals Agency (ECHA), the substance is considered very toxic to aquatic life with long-lasting effects. regulations.gov Its use is banned or restricted depending on the specific application under REACH. jp.sharp
Canada: Canadian authorities have also addressed the risks of IPPP. A draft screening assessment proposed that IPPP is harmful to the environment, and it was also proposed to be harmful to human health, particularly for infants and children due to exposure from certain products. canada.ca
International Context: On the international stage, while not listed as a persistent organic pollutant (POP) itself, Isopropylphenyl diphenyl phosphate (IPPDPP) has been identified as a chemical alternative to short-chain chlorinated paraffins (SCCPs) in textiles under the Stockholm Convention on Persistent Organic Pollutants. brsmeas.orgpops.int The Stockholm Convention is a global treaty aimed at eliminating or restricting the production and use of POPs. wikipedia.orgiisd.org The broader framework for the sound management of chemicals globally is promoted by the Strategic Approach to International Chemicals Management (SAICM), which encourages integrated programs and the strengthening of national laws regarding chemicals. chemicalsframework.orgfao.org
Implications for Sustainable Chemical Design and Engineering
The PBT characteristics of this compound underscore the critical need for sustainable chemical design and engineering, guided by the principles of green chemistry. ecoonline.comacs.org Two core principles are particularly relevant: designing safer chemicals that are effective for their intended use while minimizing toxicity (Principle 4) and designing products that degrade into harmless substances after use to avoid persistence (Principle 10). acs.orgepa.gov
This compound and other organophosphate esters were initially considered alternatives to halogenated flame retardants, which were being phased out due to their own significant health and environmental concerns. nih.gov However, the recognition of the inherent hazards of some organophosphates has highlighted that simply substituting one problematic chemical for another is not a sustainable solution. nih.gov This has spurred research and development into fundamentally safer, "green" flame retardants. rroij.compinfa.eu
A key direction in sustainable design is the development of bio-based flame retardants derived from renewable resources like polysaccharides (starch, cellulose) and other natural molecules. rroij.compinfa.eu The mechanism of action for many of these bio-based alternatives involves promoting char formation, which creates a heat sink on a material's surface, preventing heat transfer and slowing combustion. rroij.com The development of a sustainable alternative requires a holistic framework that assesses the entire life cycle, from synthesis to disposal, to ensure the new chemical is genuinely safer and more environmentally benign than its predecessor. nih.gov
Emerging Contaminant Monitoring Programs and Strategies
Reflecting its widespread use and potential for environmental impact, this compound and its isomers are increasingly being included in monitoring programs for contaminants of emerging concern (CECs). bohrium.comlongdom.orgnih.gov CECs are substances that have been discovered in the environment but whose toxicity or persistence may not be fully understood. longdom.org
Research in Japan has identified tris(isopropylphenyl)phosphate (B132702) isomers (TIPPPs) as potential CECs in marine environments. longdom.orgnih.gov Studies of sediment cores from coastal bays revealed that concentrations of these isomers have been increasing in recent years. nih.gov
Similarly, monitoring programs in other parts of the world have targeted this compound.
In Norway , a national monitoring program includes Tris(4-isopropylphenyl)phosphate as an emerging contaminant to be measured in air and precipitation. miljodirektoratet.no
In the United States , the San Francisco Estuary Institute's Regional Monitoring Program (RMP) included nine different isopropylated triarylphosphate isomers in a stormwater screening study, detecting them with nearly 100% frequency in samples from urban watersheds. sfei.org This has led to recommendations for sustained monitoring in the bay's water to track trends. sfei.org
These monitoring strategies, which analyze various environmental media like water, sediment, and air, are crucial for understanding the environmental fate and prevalence of this compound and for informing future risk assessments and management decisions. nih.govsfei.orgunit.no
Q & A
Q. What validated analytical methods are recommended for quantifying IPP in environmental or biological matrices?
IPP quantification requires chromatographic separation coupled with mass spectrometry. Gas chromatography/mass spectrometry (GC/MS) using a 30m HP-5MS column with helium carrier gas is effective for volatile fractions . For polar metabolites or degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is preferred, especially for biological samples like urine or tissue homogenates . Calibration with certified reference materials (CRMs, 65.2% ±0.6% purity) is critical to ensure traceability to SI units .
Q. How can researchers ensure IPP stability during experimental workflows?
IPP is prone to hydrolysis and evaporation. Store reference materials at 2–8°C in sealed glassware to minimize degradation (±2% purity deviation over shelf life) . For experimental use, prepare fresh solutions in inert solvents (e.g., hexane or acetonitrile) and avoid aqueous buffers unless stability under specific pH/temperature conditions is pre-tested .
Q. What standardized protocols exist for IPP sample preparation in complex matrices (e.g., dust, foam)?
Solid-phase extraction (SPE) with silica-based cartridges is recommended for dust/foam samples. Sonication in dichloromethane, followed by centrifugation and solvent evaporation, improves recovery rates . For biological matrices, enzymatic digestion (e.g., β-glucuronidase) may be required to hydrolyze conjugated metabolites prior to LC-MS/MS analysis .
Advanced Research Questions
Q. What mechanistic models explain IPP’s endocrine-disrupting effects observed in reproductive toxicity studies?
IPP metabolites like isopropylphenyl phenyl phosphate (ip-PPP) interfere with steroidogenesis by inhibiting aromatase activity, reducing estradiol synthesis. In vitro models (e.g., H295R adrenocortical cells) combined with metabolomic profiling (e.g., cortisol/estradiol ratios) can elucidate pathways . Dose-response studies in zebrafish embryos further validate developmental toxicity linked to thyroid hormone disruption .
Q. How do environmental exposure levels of IPP correlate with indoor dust contamination?
IPP is detected in U.S. house dust at geometric mean concentrations of 1,890 ng/g (max: 56,080 ng/g), comparable to legacy flame retardants like PBDEs . Use isotope dilution LC-MS/MS with labeled internal standards (e.g., deuterated IPP) to mitigate matrix effects and improve quantification accuracy in low-concentration samples .
Q. How should researchers resolve contradictions in carcinogenicity assessments of IPP?
The U.S. EPA classifies IPP’s carcinogenic potential as "uncertain" due to insufficient in vivo data . Address discrepancies by conducting two-year bioassays in rodents, focusing on liver and thyroid endpoints, and comparing results to structural analogs (e.g., triphenyl phosphate). Weight-of-evidence approaches integrating genotoxicity (Ames test) and transcriptomic data are critical .
Q. What advanced techniques mitigate isomer-specific analytical challenges in IPP mixtures?
Commercial IPP often contains tris(isopropylphenyl) phosphate isomers with varying isopropylation degrees . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate isomers via unique fragment patterns (e.g., m/z 216.17 for C9H13O4P+) . Pair with computational modeling (e.g., QSAR) to predict isomer-specific toxicity .
Q. What methodologies assess IPP’s synergistic effects with co-occurring flame retardants?
Combinatorial toxicity assays (e.g., factorial design experiments) using IPP with TCPP or TPP can identify additive or antagonistic effects. Measure endpoints like oxidative stress (ROS generation) and mitochondrial membrane potential in human cell lines (e.g., HepG2) . Environmental mixture analysis via non-targeted HRMS is recommended for real-world exposure scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
